2-Amino-3-(oxolan-3-yl)propanoic Acid Hydrochloride
Overview
Description
. It is a derivative of amino acids and contains an oxolan ring, which is a five-membered ring with one oxygen atom
Mechanism of Action
Target of Action
The primary target of 2-Amino-3-(oxolan-3-yl)propanoic Acid Hydrochloride, also known as 2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid hydrochloride, is the NMDA receptor . NMDA receptors play critical roles in central nervous system function and are involved in a variety of brain disorders .
Mode of Action
This compound acts as an agonist at the glycine site of the NMDA receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the glycine site of the NMDA receptor, leading to the activation of the receptor .
Biochemical Pathways
The activation of the NMDA receptor by this compound affects the glutamatergic system , which is the main excitatory neurotransmitter system in the brain . This can lead to a variety of downstream effects, including the modulation of synaptic plasticity, which is important for learning and memory .
Result of Action
The activation of the NMDA receptor by this compound can lead to a variety of effects at the molecular and cellular level. These include the modulation of neuronal excitability, the induction of synaptic plasticity, and the regulation of various cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the presence of other agonists or antagonists can modulate the activity of the NMDA receptor and thus the effect of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(oxolan-3-yl)propanoic Acid Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as oxolan-3-one and an appropriate amino acid derivative.
Reaction Conditions: The reaction is usually carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the formation of the desired compound.
Purification: The product is then purified through crystallization or other suitable methods to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include additional steps for scaling up the synthesis, such as continuous flow chemistry or automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(oxolan-3-yl)propanoic Acid Hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group in the oxolan ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted oxolan derivatives.
Scientific Research Applications
2-Amino-3-(oxolan-3-yl)propanoic Acid Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of amino acid metabolism and protein synthesis.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Amino-3-(oxolan-2-yl)propanoic Acid Hydrochloride
2-Amino-2-(oxolan-3-yl)acetic Acid Hydrochloride
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Properties
IUPAC Name |
2-amino-3-(oxolan-3-yl)propanoic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c8-6(7(9)10)3-5-1-2-11-4-5;/h5-6H,1-4,8H2,(H,9,10);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCOHYQEBRIXAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243508-59-8 | |
Record name | 2-amino-3-(oxolan-3-yl)propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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